5-(3-ethoxypropylamino)-2H-1,2,4-triazin-3-one
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Overview
Description
5-(3-ethoxypropylamino)-2H-1,2,4-triazin-3-one is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-ethoxypropylamino)-2H-1,2,4-triazin-3-one typically involves the reaction of cyanuric chloride with 3-ethoxypropylamine. The process begins with the nucleophilic substitution of one of the chlorine atoms in cyanuric chloride by 3-ethoxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3-ethoxypropylamino)-2H-1,2,4-triazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
5-(3-ethoxypropylamino)-2H-1,2,4-triazin-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in cancer research.
Industry: Utilized in the production of herbicides and polymer stabilizers.
Mechanism of Action
The mechanism of action of 5-(3-ethoxypropylamino)-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The exact molecular pathways and targets are still under investigation, but it is believed to exert its effects through the modulation of enzyme activity and disruption of cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-ethoxypropylamine: A precursor in the synthesis of 5-(3-ethoxypropylamino)-2H-1,2,4-triazin-3-one.
1,3,5-triazine: The parent compound of the triazine family.
5-amino-1H-1,2,4-triazole-3-carbohydrazide:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxypropyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H14N4O2 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5-(3-ethoxypropylamino)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C8H14N4O2/c1-2-14-5-3-4-9-7-6-10-12-8(13)11-7/h6H,2-5H2,1H3,(H2,9,11,12,13) |
InChI Key |
BEUZFRJQQQWJLR-UHFFFAOYSA-N |
SMILES |
CCOCCCNC1=NC(=O)NN=C1 |
Canonical SMILES |
CCOCCCNC1=NC(=O)NN=C1 |
Origin of Product |
United States |
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